molecular formula C11H17NO2 B034845 (4-Methoxybenzyl)(2-methoxyethyl)amine CAS No. 103464-79-5

(4-Methoxybenzyl)(2-methoxyethyl)amine

Cat. No. B034845
M. Wt: 195.26 g/mol
InChI Key: RXQJAXYUATYDOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Methoxybenzyl)(2-methoxyethyl)amine is a compound of interest in the field of organic chemistry due to its structural features and potential applications in synthesis and material science. Research in this area focuses on understanding its synthesis, molecular structure, chemical reactions, and properties to explore its utility further.

Synthesis Analysis

The synthesis of (4-Methoxybenzyl)(2-methoxyethyl)amine related compounds often involves reactions that introduce methoxybenzyl groups into the molecule. For example, the synthesis of nitrogen analogs of stilbene, which share structural similarities with (4-Methoxybenzyl)(2-methoxyethyl)amine, can be achieved through single-step processes that modify the methoxybenzyl component to affect the compound's properties (Choi et al., 2002).

Molecular Structure Analysis

Studies on compounds similar to (4-Methoxybenzyl)(2-methoxyethyl)amine often include molecular structure analysis using techniques like X-ray diffraction. For instance, computational and spectroscopic studies have been conducted on Schiff base compounds, which are structurally related, to understand their molecular geometry and electronic transitions (Habibi et al., 2013).

Chemical Reactions and Properties

Chemical reactions involving (4-Methoxybenzyl)(2-methoxyethyl)amine and derivatives often explore the reactivity of the methoxybenzyl group. For example, oxidative debenzylation studies have shown that methoxybenzyl esters can be hydrolyzed under specific conditions, highlighting the influence of the methoxybenzyl group on reactivity (Yoo et al., 1990).

Physical Properties Analysis

The physical properties of (4-Methoxybenzyl)(2-methoxyethyl)amine and related compounds, such as solubility and melting points, are crucial for their application in various fields. Research into the physical properties of similar compounds, like amino-acid 4-methoxybenzyl esters, provides insights into how the methoxybenzyl group affects these characteristics (Stelakatos & Argyropoulos, 1970).

Chemical Properties Analysis

The chemical properties, including reactivity and stability of (4-Methoxybenzyl)(2-methoxyethyl)amine and its derivatives, are influenced by the presence of methoxy groups. Studies on the selective deprotection of methoxybenzyl protecting groups offer valuable information on the chemical behavior and applications of such compounds (Horita et al., 1986).

Safety And Hazards

As with any chemical compound, handling “(4-Methoxybenzyl)(2-methoxyethyl)amine” requires appropriate safety measures. It’s important to avoid dust formation, breathing in mist, gas or vapors, and contact with skin and eyes . Always use personal protective equipment and ensure adequate ventilation when handling this compound .

properties

IUPAC Name

2-methoxy-N-[(4-methoxyphenyl)methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-13-8-7-12-9-10-3-5-11(14-2)6-4-10/h3-6,12H,7-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXQJAXYUATYDOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNCC1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00391061
Record name 2-methoxy-N-(4-methoxybenzyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00391061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Methoxybenzyl)(2-methoxyethyl)amine

CAS RN

103464-79-5
Record name 2-methoxy-N-(4-methoxybenzyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00391061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-methoxyethyl)[(4-methoxyphenyl)methyl]amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.